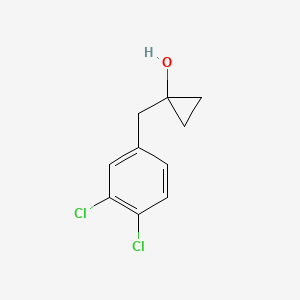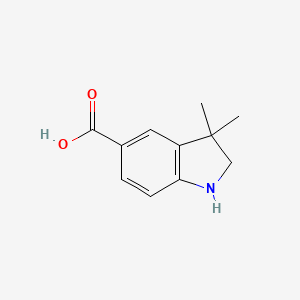
1-(3,4-Dichlorobenzyl)cyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorobenzyl)cyclopropan-1-ol is an organic compound with the molecular formula C10H10Cl2O It features a cyclopropane ring attached to a benzyl group substituted with two chlorine atoms at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorobenzyl)cyclopropan-1-ol typically involves the reaction of 3,4-dichlorobenzyl chloride with cyclopropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopropanol attacks the benzyl chloride, displacing the chloride ion and forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
1-(3,4-Dichlorobenzyl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(3,4-Dichlorobenzyl)cyclopropanone or 1-(3,4-Dichlorobenzyl)cyclopropanoic acid.
Reduction: Formation of 1-(3,4-Dichlorobenzyl)cyclopropane or 1-(3,4-Dichlorobenzyl)cyclopropanol without chlorine atoms.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3,4-Dichlorobenzyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1-(3,4-Dichlorobenzyl)cyclopropan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyclopropane ring and dichlorobenzyl group can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(3,4-Dichlorobenzyl)cyclopropane: Lacks the hydroxyl group, making it less polar and potentially less reactive.
1-(3,4-Dichlorophenyl)cyclopropan-1-ol: Similar structure but with a phenyl group instead of a benzyl group, which can affect its reactivity and applications.
1-(3,4-Dichlorobenzyl)cyclobutan-1-ol: Contains a cyclobutane ring instead of a cyclopropane ring, leading to different steric and electronic properties.
Uniqueness
1-(3,4-Dichlorobenzyl)cyclopropan-1-ol is unique due to the combination of the cyclopropane ring and dichlorobenzyl group, which imparts specific chemical and physical properties
特性
分子式 |
C10H10Cl2O |
|---|---|
分子量 |
217.09 g/mol |
IUPAC名 |
1-[(3,4-dichlorophenyl)methyl]cyclopropan-1-ol |
InChI |
InChI=1S/C10H10Cl2O/c11-8-2-1-7(5-9(8)12)6-10(13)3-4-10/h1-2,5,13H,3-4,6H2 |
InChIキー |
WHAOHBWWFCKZCT-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=CC(=C(C=C2)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride](/img/structure/B13503810.png)

![6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride](/img/structure/B13503824.png)
![({[6-(Diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride](/img/structure/B13503837.png)
![Tert-butyl 1-amino-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13503845.png)
![Tert-butyl [2-(4-iodophenyl)ethyl]carbamate](/img/structure/B13503858.png)

![1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylicacidhydrochloride](/img/structure/B13503871.png)
![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B13503872.png)


![(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13503893.png)

![rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride](/img/structure/B13503911.png)
